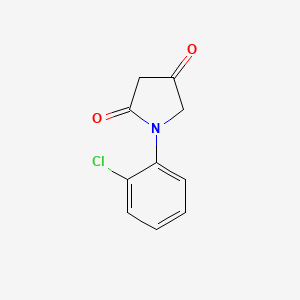

1-(2-Chlorophenyl)pyrrolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is a derivative of pyrrolidine-2,4-dione, where a chlorine atom is substituted at the 2-position of the phenyl ring.

Métodos De Preparación

The synthesis of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with pyrrolidine-2,4-dione under acidic conditions, followed by cyclization to form the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Análisis De Reacciones Químicas

1-(2-Chlorophenyl)pyrrolidine-2,4-dione undergoes several types of chemical reactions, including:

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2-Chlorophenyl)pyrrolidine-2,4-dione has several applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for drug discovery and development, particularly in creating compounds targeting specific enzymes and receptors.

- Biological Studies : The compound is utilized in enzyme inhibition studies and protein-ligand interaction assessments.

- Pharmaceutical Industry : It plays a role in the production of various pharmaceuticals and fine chemicals.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. For instance, a series of compounds were synthesized and evaluated using the maximal electroshock (MES) test and other seizure models. Key findings include:

- Compound A : Exhibited an IC50 value of 68.30 mg/kg in the MES test.

- Mechanism of Action : The compound modulates voltage-sensitive sodium channels, crucial for neuronal excitability and seizure activity .

Analgesic Properties

The analgesic effects of this compound have been assessed through various pain models:

- Hot Plate Test : Evaluated for acute pain relief.

- Formalin Test : Assessed for tonic pain relief.

- Oxaliplatin-Induced Neuropathic Pain Model : Demonstrated efficacy in managing neuropathic pain conditions.

Results indicated that certain derivatives not only alleviated acute pain but also showed promise in chronic pain management .

Anticancer Potential

The anticancer properties of this compound have been explored through in vitro studies:

- Cell Lines Tested : HepG2 (liver cancer) and MCF-7 (breast cancer).

- Key Findings :

- Compound C showed an IC50 value of 2.04 ± 0.06 μM against HepG2 cells.

- Compound D exhibited an IC50 value of 1.21 ± 0.04 μM against MCF-7 cells.

The mechanism involves the inhibition of vascular endothelial growth factor receptor (VEGFR-2), disrupting angiogenesis and tumor growth by preventing endothelial cell proliferation .

Case Studies and Research Findings

A summary table below presents significant findings from recent studies on the biological activities of derivatives of this compound:

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

Comparación Con Compuestos Similares

1-(2-Chlorophenyl)pyrrolidine-2,4-dione can be compared with other similar compounds, such as:

Pyrrolidine-2,5-dione: This compound is a versatile scaffold used in drug discovery and has similar applications in medicinal chemistry.

Pyrrolidine-2,3-dione: Another related compound with potential antimicrobial properties.

Indole derivatives: These compounds share some structural similarities and have diverse biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(2-Chlorophenyl)pyrrolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with various molecular targets.

- Molecular Formula : C10H8ClN

- Molecular Weight : 201.18 g/mol

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A series of compounds, including those with modifications at the 3-position of the pyrrolidine ring, were synthesized and evaluated for their efficacy in animal models.

- Key Findings :

Analgesic Activity

In addition to anticonvulsant effects, these compounds have also been assessed for their analgesic properties. The antinociceptive activity was evaluated using various pain models:

- Testing Models :

- Hot plate test

- Formalin test

- Oxaliplatin-induced neuropathic pain model

Results indicated that certain derivatives not only alleviated acute pain but also showed promise in managing neuropathic pain conditions .

Anticancer Properties

The anticancer potential of this compound derivatives has been explored through various in vitro studies:

- Mechanism of Action :

Case Studies and Research Findings

The following table summarizes significant findings from recent studies on the biological activities of this compound derivatives:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Anticonvulsant Mechanism : The compound modulates neuronal voltage-sensitive sodium channels, which are crucial for neuronal excitability and seizure activity .

- Anticancer Mechanism : The inhibition of VEGFR-2 disrupts angiogenesis and tumor growth by preventing endothelial cell proliferation and migration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)pyrrolidine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A cyclization reaction forms the pyrrolidine-dione core, followed by introducing the 2-chlorophenyl group via nucleophilic substitution or coupling reactions. For example, thieno[3,2-d]pyrimidine derivatives with chlorophenyl groups are synthesized using cyclization of precursor compounds and subsequent substitution under controlled pH and temperature (e.g., dichloromethane with NaOH) . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify proton environments and confirm substituent positions.

- X-ray crystallography : Resolves the 3D arrangement, as demonstrated for structurally related pyrrolidine-dione derivatives (e.g., 4-(2,4-dichlorophenyl)-spiro compounds) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow SDS guidelines for pyrrolidine derivatives:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation hazards (H333) .

- Storage : Keep in a cool, dry place away from oxidizing agents, as chlorophenyl groups may react under extreme conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Catalysts : Use palladium or copper catalysts for efficient cross-coupling of chlorophenyl groups .

- Temperature control : Maintain reflux conditions (e.g., 40–60°C) to avoid side reactions.

- Flow chemistry : Continuous flow systems enhance scalability and reduce decomposition risks .

- pH monitoring : Adjust reaction pH to stabilize intermediates (e.g., acidic conditions for protonating amines) .

Q. How should researchers address contradictions in spectral or biological activity data?

- Methodological Answer :

- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities in substituent positioning .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of the chlorophenyl group on reactivity .

- Biological assays : Replicate enzyme inhibition studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

Q. What mechanisms underlie the compound’s potential biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The chlorophenyl group may enhance lipophilicity, improving membrane permeability. The dione moiety could act as a hydrogen-bond acceptor, targeting enzymes like kinases or proteases .

- In vitro assays : Test against bacterial strains (e.g., E. coli) to evaluate antimicrobial potential, referencing methodologies for pyrrolidine-dione derivatives .

Q. How can computational modeling advance the study of this compound?

- Methodological Answer :

- Molecular docking : Predict binding affinities to biological targets (e.g., cyclooxygenase-2) using software like AutoDock.

- DFT calculations : Analyze electron density maps to explain regioselectivity in substitution reactions .

- MD simulations : Study stability in aqueous environments to guide formulation development .

Propiedades

IUPAC Name |

1-(2-chlorophenyl)pyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOQOVHTERPLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(C1=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.